1-Isobutyl-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(2)7-14-8-11(9-15)12-5-3-4-6-13(12)14/h3-6,8-10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPAEEAXXGSBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367808 | |
| Record name | 1-ISOBUTYL-1H-INDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433254-46-7 | |
| Record name | 1-ISOBUTYL-1H-INDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-1-Isobutyl-1H-indole-3-carbaldehyde-Synthesis-Properties-and-Applications
Abstract
This technical guide provides an in-depth exploration of 1-Isobutyl-1H-indole-3-carbaldehyde, a derivative of the versatile indole-3-carbaldehyde scaffold. While specific public data on the isobutyl variant is sparse, this paper constructs its profile based on established principles of organic chemistry and extensive data available for its structural analogs. We present its core physicochemical properties, a detailed methodology for its synthesis via the Vilsmeier-Haack reaction, and a discussion of its potential applications as a key intermediate in medicinal chemistry and drug discovery. This document is intended for researchers, organic chemists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical, field-proven insights into the synthesis and utility of N-substituted indole-3-carbaldehydes.
Compound Identification and Physicochemical Properties
This compound is an N-substituted derivative of indole-3-carbaldehyde. The isobutyl group at the N-1 position modifies the compound's polarity, solubility, and steric profile compared to its parent, potentially influencing its reactivity and the biological activity of its downstream products. While a specific CAS number for this exact molecule is not found in major public chemical databases as of the date of this publication, its fundamental properties can be derived. Its close structural isomer, 1-butyl-1H-indole-3-carbaldehyde, is registered under CAS Number 119491-09-7.[1]
| Identifier | Value | Source |
| IUPAC Name | 1-(2-methylpropyl)-1H-indole-3-carbaldehyde | IUPAC Nomenclature |
| Molecular Formula | C₁₃H₁₅NO | Calculated |
| Molecular Weight | 201.27 g/mol | Calculated (Analogous to 1-butyl variant: 201.26 g/mol [1]) |
| CAS Number | Not available in searched databases | N/A |
| Canonical SMILES | CC(C)CN1C=C(C=O)C2=CC=CC=C21 | Structure-based |
| Physical Form | Expected to be a solid at room temperature | Extrapolated from analogs[2][3] |
The Role of Indole-3-Carbaldehydes in Drug Discovery
The indole-3-carbaldehyde framework is a privileged scaffold in medicinal chemistry.[4] It serves as a crucial starting material for the synthesis of a vast array of bioactive molecules and natural product analogs.[4][5] The aldehyde functional group is exceptionally versatile, readily participating in reactions such as condensations, oxidations, and reductions to build molecular complexity.[6] Derivatives of indole-3-carbaldehyde have been investigated for a wide range of therapeutic applications, including:
-
Anticancer agents
-
Analgesic and anti-inflammatory agents[5]
-
Antibacterial and antifungal compounds[5]
-
Antiviral inhibitors (e.g., against Dengue virus protease)
By introducing an isobutyl group at the N-1 position, researchers can modulate the lipophilicity and metabolic stability of resulting drug candidates, making this compound a valuable and strategic building block.
Synthesis via Vilsmeier-Haack Formylation
The most reliable and high-yielding method for preparing indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[7] This reaction is an electrophilic aromatic substitution that introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole.[8] For N-substituted indoles, the reaction proceeds cleanly and selectively at the C-3 position due to its high electron density.[7]
Principle and Rationale
The Vilsmeier-Haack reaction involves two key stages:
-
Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid halide like phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8]
-
Electrophilic Attack and Hydrolysis: The electron-rich indole nucleus attacks the Vilsmeier reagent at the C-3 position. This forms a stable intermediate which, upon aqueous workup and hydrolysis, yields the final aldehyde product.[7]
This method is preferred due to its high efficiency, use of relatively inexpensive reagents, and broad applicability to a variety of indole substrates.[7][9]
Reaction Mechanism and Workflow
The logical workflow begins with the activation of DMF by POCl₃, followed by the nucleophilic attack from the 1-isobutyl-1H-indole substrate, and concludes with hydrolysis to liberate the aldehyde.
Caption: Workflow of the Vilsmeier-Haack Synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the formylation of indoles.[10] Safety Precaution: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Materials:
-
1-Isobutyl-1H-indole (1 equivalent)
-
N,N-Dimethylformamide (DMF), anhydrous (used as reagent and solvent)
-
Phosphorus oxychloride (POCl₃), freshly distilled (1.1 equivalents)
-
Crushed ice and water
-
Sodium hydroxide (NaOH) solution, aqueous
-
Dichloromethane or Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add anhydrous DMF.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel to the cold, stirring DMF. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes. The formation of the Vilsmeier reagent often results in a yellowish, viscous solution or salt precipitate.[11]
-
-
Formylation Reaction:
-
Dissolve 1-isobutyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add this indole solution dropwise to the pre-formed Vilsmeier reagent, ensuring the internal temperature does not exceed 10 °C.[10]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to 35-40 °C and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mixture will typically become a thick, opaque paste.
-
-
Workup and Isolation:
-
Carefully and slowly quench the reaction by adding crushed ice to the reaction flask with vigorous stirring. This step is highly exothermic.
-
Transfer the resulting aqueous solution to a larger beaker and neutralize it by the slow addition of a cold aqueous NaOH solution until the pH is basic. This hydrolyzes the iminium intermediate and precipitates the crude product.
-
Collect the precipitate by vacuum filtration. Wash the solid thoroughly with several portions of cold water to remove inorganic salts.
-
Alternatively, if a precipitate does not form readily, the product can be extracted from the neutralized aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Conclusion
This compound stands as a valuable, yet under-documented, synthetic intermediate. Its logical and efficient synthesis via the Vilsmeier-Haack reaction makes it readily accessible for research purposes. Drawing from the extensive history of its parent compound, indole-3-carbaldehyde,[6][12] the N-isobutyl derivative holds significant promise as a precursor for novel chemical entities in the fields of agrochemicals, materials science, and particularly, drug discovery. This guide provides the foundational chemical knowledge and a robust, self-validating protocol to empower researchers in synthesizing and exploring the potential of this versatile molecule.
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The Strategic Role of 1-Isobutyl-1H-indole-3-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Indole-3-carbaldehyde Core - A Privileged Scaffold in Drug Discovery
The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] Among the diverse family of indole-containing compounds, indole-3-carbaldehyde (I3A) has emerged as a particularly valuable and versatile scaffold for the development of novel therapeutic agents.[2][3][4] Its inherent biological activity, coupled with the synthetic tractability of the indole nitrogen and the C3-aldehyde functionality, provides a fertile ground for structural modifications to fine-tune pharmacological properties.[2][3][4] This technical guide delves into the specific role and potential of 1-Isobutyl-1H-indole-3-carbaldehyde, a representative N-alkylated derivative, in the landscape of medicinal chemistry. While this specific analogue is not extensively documented in peer-reviewed literature, its significance can be extrapolated from the well-established principles of indole chemistry and the extensive research on related N-substituted indole-3-carbaldehydes.
The Significance of N-Alkylation: Modulating Physicochemical and Pharmacological Profiles
The nitrogen atom of the indole ring presents a key site for chemical modification. N-alkylation serves as a powerful strategy to modulate the physicochemical properties of the indole scaffold, such as lipophilicity, metabolic stability, and receptor-binding interactions.[5] The introduction of an alkyl group, such as an isobutyl moiety, can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the nature of the N-substituent can profoundly influence the biological activity and target selectivity of the resulting molecule.[5] For instance, studies on various N-substituted indole derivatives have demonstrated that the size and nature of the alkyl group can dictate the potency and selectivity of their anticancer or neuroprotective effects.[5]
Synthesis of this compound: A Practical Approach
The synthesis of this compound is readily achievable through the N-alkylation of the parent indole-3-carbaldehyde. This reaction typically proceeds via an SN2 mechanism, where the indole nitrogen, after deprotonation by a suitable base, acts as a nucleophile attacking an isobutyl halide.[6]
Experimental Protocol: N-Isobutylation of Indole-3-carbaldehyde
Materials:
-
Indole-3-carbaldehyde
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
1-Bromo-2-methylpropane (isobutyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of indole-3-carbaldehyde (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation of the indole nitrogen.
-
1-Bromo-2-methylpropane (1.5 equivalents) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.[7]
-
The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the relatively acidic N-H of the indole ring (pKa ≈ 17), generating the corresponding anion which is a potent nucleophile.[6]
-
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation (Na+) without solvating the nucleophilic anion, thereby increasing its reactivity.
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with moisture from the air.
-
Excess Alkyl Halide: A slight excess of isobutyl bromide is used to ensure the complete conversion of the indole anion to the desired N-alkylated product.
Caption: Synthetic scheme for this compound.
Medicinal Chemistry Applications of this compound
While direct biological data for this compound is sparse, its value in medicinal chemistry can be understood through its role as a versatile synthetic intermediate and by inferring its potential biological activities based on structurally related compounds.
A Versatile Intermediate for Library Synthesis
The aldehyde functionality at the C3 position is a key handle for a wide range of chemical transformations, allowing for the generation of diverse libraries of indole derivatives.[2][3][4] This is a cornerstone of modern drug discovery, where the rapid synthesis and screening of numerous analogues are essential for identifying lead compounds.
Caption: Synthetic diversification of this compound.
One of the most common and fruitful derivatizations is the formation of Schiff bases through condensation with various primary amines.[8][9][10] These imines can then be further modified, for example, by reduction to secondary amines, or they can be evaluated for biological activity in their own right. Indole-based Schiff bases have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10]
Potential Biological Activities
The indole nucleus is a well-established pharmacophore with a wide range of biological activities.[1] By analyzing the activities of other N-alkylated indole-3-carbaldehyde derivatives, we can infer the potential therapeutic applications of the 1-isobutyl analogue.
Anticancer Potential: Numerous indole derivatives have been investigated as anticancer agents, targeting various aspects of cancer cell biology, including cell proliferation, apoptosis, and angiogenesis.[11][12] The N-substituent on the indole ring can play a crucial role in determining the potency and selectivity of these compounds.[5] For example, N-alkylation can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach intracellular targets. The isobutyl group, being a moderately sized, branched alkyl chain, could confer a favorable balance of steric and electronic properties for interaction with specific biological targets.
Neuroprotective Potential: Indole derivatives are also prominent in the field of neuropharmacology, with many exhibiting neuroprotective effects.[13][14][15][16] The mechanisms underlying these effects are often multifactorial, involving antioxidant activity, modulation of neurotransmitter systems, and inhibition of neuroinflammation.[15][17][18][19] The indole ring itself is an effective scavenger of reactive oxygen species, and N-alkylation can further enhance this property.[20] Derivatives of indole-3-carbinol, a closely related compound, have shown neuroprotective effects by modulating oxidative stress and inflammatory pathways.[17][18] It is plausible that this compound and its derivatives could exhibit similar neuroprotective properties.
| N-Substituted Indole-3-carbaldehyde Derivative | Biological Activity | Reference |
| 1-Methyl-1H-indole-3-carbaldehyde | Urease Inhibitor | [7] |
| 1-Benzyl-1H-indole-3-carbaldehyde | Urease Inhibitor | [7] |
| N-Aryl-indole-3-carbaldehyde Derivatives | Antioxidant | [20] |
| Various N-alkyl/aralkyl indole-3-aldehydes | Precursors to antihyperglycemic agents | [21] |
Table 1: Biological Activities of Representative N-Substituted Indole-3-carbaldehyde Derivatives
Structure-Activity Relationship (SAR) Insights
While a detailed SAR study for this compound is not available, general principles can be drawn from the broader class of N-substituted indoles.
-
N-1 Position: The substituent at the N-1 position of the indole ring is crucial for modulating lipophilicity and steric bulk, which in turn affects target binding and ADME properties. The branched nature of the isobutyl group may offer a different binding profile compared to linear alkyl chains.
-
C-3 Position: The aldehyde group at the C-3 position is a key pharmacophoric feature. Its electronic properties and ability to act as a hydrogen bond acceptor are critical for biological activity. As discussed, this group is also a prime site for synthetic modification to explore a wider chemical space.
Future Perspectives
This compound represents an intriguing yet underexplored molecule in medicinal chemistry. The well-established importance of the indole-3-carbaldehyde scaffold, combined with the significant impact of N-alkylation on pharmacological properties, strongly suggests that this compound and its derivatives warrant further investigation. Future research should focus on:
-
Systematic Synthesis and Biological Evaluation: A focused effort to synthesize a library of compounds derived from this compound and screen them for a range of biological activities, particularly anticancer and neuroprotective effects.
-
Mechanism of Action Studies: For any active compounds identified, detailed mechanistic studies should be undertaken to elucidate their molecular targets and signaling pathways.
-
Computational Modeling: In silico studies, such as molecular docking and ADME prediction, could be employed to guide the rational design of more potent and selective derivatives.
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Whitepaper: 1-Isobutyl-1H-indole-3-carbaldehyde - A Keystone Precursor in the Evolving Landscape of Synthetic Cannabinoids
An in-depth technical guide by a Senior Application Scientist.
Audience: Researchers, forensic scientists, and drug development professionals.
Abstract: The clandestine market for Synthetic Cannabinoid Receptor Agonists (SCRAs) is characterized by rapid chemical diversification to circumvent legislative controls. A significant recent trend is the emergence of "tail-less" precursors, unscheduled chemicals that can be readily converted into potent, controlled SCRAs in a final synthetic step. This guide provides an in-depth technical analysis of 1-isobutyl-1H-indole-3-carbaldehyde, a key intermediate in this class. We will dissect its synthesis via the Vilsmeier-Haack reaction, outline its conversion to final psychoactive products, detail its analytical characterization, and discuss the profound public health implications of this ban-evading strategy.
Introduction: The Rise of "Do-It-Yourself" SCRA Precursors
The global legislative landscape, particularly the class-wide ban on many SCRA families by China in 2021, has catalyzed a paradigm shift in illicit drug production.[1] Instead of trafficking finished, controlled substances, clandestine operations are increasingly distributing key precursors.[1][2] This "do-it-yourself" (DIY) approach allows for the late-stage synthesis of potent SCRAs from unscheduled intermediates, complicating law enforcement and forensic monitoring efforts.[3]
These intermediates, often referred to as "tail-less precursors," are typically the core heterocyclic structure of a SCRA, missing the final side chain ("tail") that confers high affinity for the cannabinoid 1 (CB1) receptor.[2][3] this compound is a prime example of such a precursor, serving as the foundation for a range of indole-3-carboxamide SCRAs. While the precursor itself exhibits significantly lower potency, its simple conversion to a final product presents a serious public health threat.[2][3]
Chemical Profile and Properties
This compound is an aromatic aldehyde built on an indole scaffold, which is N-substituted with an isobutyl group. Specific experimental data for this exact compound is not widely published; however, its properties can be reliably inferred from its parent compound, indole-3-carbaldehyde, and the closely related 1-butyl-1H-indole-3-carbaldehyde.
| Property | Predicted/Analogous Value | Source |
| Molecular Formula | C₁₃H₁₅NO | Calculated |
| Molecular Weight | 201.26 g/mol | [4] |
| Appearance | Likely a yellow or light brown solid | [5] |
| Core Structure | Indole | [6] |
| Key Functional Groups | Aldehyde, Tertiary Amine (within heterocycle) | [7] |
| Solubility | Soluble in organic solvents like THF, DMF, and CH₂Cl₂ | [5] |
Synthesis of this compound
The most efficient and widely used method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[8][9] This reaction facilitates the formylation (addition of a -CHO group) of electron-rich aromatic compounds, such as N-substituted indoles.[10]
Reaction Mechanism
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][10]
-
Electrophilic Aromatic Substitution: The electron-rich indole ring of the N-isobutylindole substrate attacks the Vilsmeier reagent. This attack preferentially occurs at the C3 position, which is the most nucleophilic site.[9]
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.[10]
Caption: The Vilsmeier-Haack reaction pathway for indole formylation.
Experimental Protocol: Synthesis from 1-Isobutylindole
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of N-alkylindoles.[9][11]
Reagents:
-
1-Isobutylindole (1.0 equiv)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphoryl chloride (POCl₃) (1.5 equiv)
-
Sodium acetate (NaOAc)
-
Deionized water
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 1-isobutylindole in DMF, cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen).
-
Vilsmeier Reagent Addition: Add POCl₃ dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding a cold aqueous solution of sodium acetate.[9]
-
Extraction: Dilute the mixture with water and extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography to afford the pure this compound.
Conversion to a Potent Synthetic Cannabinoid
This compound is a direct precursor to indole-3-carboxamide SCRAs. The conversion involves attaching the "tail," typically an amino acid ester, to the indole core. A primary example of a target molecule would be an isobutyl analogue of a known SCRA, such as ADB-BUTINACA. The final step is typically a reductive amination or a related condensation and reduction sequence.
Caption: Two-stage synthesis of a potent SCRA from its "tail-less" precursor.
This final conversion is what transforms a weakly active precursor into a highly potent SCRA with strong affinity for the CB1 receptor.[3] Forensic evidence from multiple countries has confirmed the presence of both the precursor and the final SCRA in seized samples, validating this production model.[2]
Analytical Characterization
Forensic identification of this compound relies on standard analytical chemistry techniques.
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals would include: a singlet for the aldehyde proton (~10.0 ppm), distinct aromatic protons for the indole ring (7-9 ppm), and signals corresponding to the isobutyl group (doublet for the methyls, multiplet for the methine, and a doublet for the CH₂ attached to the nitrogen).[5][12] |
| ¹³C NMR | A signal for the aldehyde carbonyl carbon (~185-195 ppm) would be prominent, along with signals for the aromatic carbons of the indole ring and the aliphatic carbons of the isobutyl group.[12] |
| GC-MS (EI) | The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the isobutyl group and the formyl group, consistent with the fragmentation of similar indole derivatives.[13][14] |
| FT-IR | A strong absorbance band for the aldehyde carbonyl (C=O) stretch would be observed around 1650-1700 cm⁻¹.[12] |
Pharmacological Activity and Public Health Risk
A critical aspect of the "tail-less" precursor strategy is the dramatic difference in pharmacological activity between the precursor and the final product.
-
Precursor (this compound): In vitro studies on similar aldehyde and carboxylate precursors have shown them to be weakly active or inactive at the CB1 receptor.[2][3] Their EC₅₀ values are typically in the micromolar range, orders of magnitude higher than the final products.[3]
-
Final SCRA Product: The finished SCRAs, after the addition of the amino acid tail, are potent full agonists at the CB1 receptor, with EC₅₀ values often in the low nanomolar range.[3] This high potency is associated with the severe adverse health effects and fatalities linked to SCRA use.[1]
This disparity means that the precursors themselves are not significant psychoactive drugs, allowing them to be sold as "research chemicals" or "synthesis intermediates" in a grey market. However, the ease of their conversion into highly dangerous substances poses a significant and direct threat to public health.
Conclusion
This compound exemplifies the dynamic and adaptive nature of the illicit drug market. As a "tail-less" precursor, it represents a strategic pivot to circumvent international drug control conventions. Understanding the synthesis, chemical properties, and subsequent conversion of this compound is vital for forensic chemists, toxicologists, and law enforcement agencies. The scientific community must remain vigilant in identifying and characterizing these new precursors to develop effective analytical methods and inform public health responses to the ongoing threat posed by synthetic cannabinoids.
References
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chemical stability profile of indole-3-carbaldehydes
<An In-depth Technical Guide to the Chemical Stability Profile of Indole-3-Carbaldehyde
Abstract
Indole-3-carbaldehyde (I3A), a pivotal metabolite of tryptophan and a crucial precursor in pharmaceutical synthesis, possesses a chemical structure susceptible to various degradation pathways.[1][2][3] A comprehensive understanding of its stability profile is paramount for researchers, process chemists, and formulation scientists to ensure the integrity, efficacy, and safety of I3A and its derivatives. This guide provides a detailed examination of the intrinsic reactivity of the indole-3-carbaldehyde scaffold, delineates key factors influencing its stability, outlines prevalent degradation mechanisms, and presents field-proven methodologies for its assessment and handling.
Introduction: The Significance of Indole-3-Carbaldehyde
Indole-3-carbaldehyde, also known as 3-formylindole, is a naturally occurring compound found in various plants, notably those of the Brassicaceae family, and is also produced by the human gut microbiota from dietary tryptophan.[1][4][5] Its significance extends from being a fundamental building block in the synthesis of complex indole alkaloids and active pharmaceutical ingredients (APIs) to its own intrinsic biological activities, including acting as an agonist for the aryl hydrocarbon receptor (AhR), which plays a role in mucosal immunity.[1][4] Given its importance, maintaining its chemical fidelity during synthesis, purification, storage, and formulation is a critical objective. The inherent chemical functionalities of I3A—an electron-rich indole ring and a reactive aldehyde group—dictate its stability challenges.
Core Chemical Stability Profile
The stability of indole-3-carbaldehyde is governed by the interplay of its two primary structural features: the indole nucleus and the C3-formyl substituent.
Inherent Reactivity of the Indole Moiety
The indole ring system is an electron-rich aromatic heterocycle. The pyrrole portion of the ring makes it highly susceptible to electrophilic attack and, critically, to oxidation. Degradation often initiates with the oxidation of the indole nucleus, particularly at the electron-rich C2 and C3 positions, which can lead to ring-opening or the formation of various oxidized species such as indoxyl.[6] This reactivity is the root cause of the compound's sensitivity to atmospheric oxygen and other oxidizing agents.
Reactivity of the Aldehyde Functional Group
The aldehyde group at the C3 position is a primary site of chemical transformation. Its key reactivities impacting stability include:
-
Oxidation: The formyl group is readily oxidized to the corresponding carboxylic acid, indole-3-carboxylic acid (I3CA).[4] This is one of the most common degradation pathways, particularly in the presence of air (auto-oxidation) or other oxidants.[7][8] In biological systems, enzymes like aldehyde oxidase can catalyze this transformation.[7][8]
-
Condensation Reactions: The aldehyde can react with amines to form Schiff bases.[9] While this is a synthetically useful reaction, it represents an instability if primary or secondary amines are present as impurities or in a formulation.
-
Cannizzaro Reaction: Under strong basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield a corresponding alcohol and a carboxylic acid. While less common under typical storage conditions, it is a potential degradation route at high pH.
Key Degradation Pathways
The combination of the reactive indole ring and the aldehyde group leads to several primary degradation pathways.
Oxidative Degradation
This is the most significant degradation pathway. Atmospheric oxygen can promote the formation of radical species that attack the indole ring or directly oxidize the aldehyde. The process can be accelerated by exposure to light and the presence of metal ions. The primary product of aldehyde oxidation is indole-3-carboxylic acid.[4] Oxidation of the indole ring itself can lead to a complex mixture of colored degradation products, often resulting in the discoloration of the material from an off-white or tan powder to a darker brown or reddish solid.[1]
Photodegradation
Indole derivatives are known to be photolabile.[10] Exposure to light, particularly in the UV spectrum, can excite the π-electron system of the indole ring, leading to the formation of reactive species.[11] This can initiate photoionization or radical-mediated degradation pathways, resulting in discoloration and polymerization.[11] Therefore, indole-3-carbaldehyde should always be protected from light.[10]
Dimerization and Polymerization
Under acidic conditions or upon photo-excitation, indoles can undergo self-condensation or polymerization reactions, leading to the formation of complex, often insoluble, colored materials.
Caption: Key degradation pathways for Indole-3-Carbaldehyde.
Factors Influencing Stability
A systematic evaluation of environmental factors is crucial to defining appropriate storage and handling conditions.
| Factor | Effect on Indole-3-Carbaldehyde Stability | Rationale & Mitigation |
| Light | High Impact. Accelerates oxidation and polymerization, causing significant discoloration and degradation.[10] | The indole ring is a chromophore that absorbs UV light, leading to excited states that can form radical species.[11] Mitigation: Store in amber or opaque containers. Conduct all handling under reduced light conditions. |
| Oxygen/Air | High Impact. Primary driver of oxidative degradation of both the aldehyde group and the indole ring. | The electron-rich indole nucleus and the aldehyde are susceptible to auto-oxidation. Mitigation: Store under an inert atmosphere (e.g., Nitrogen, Argon). Use vacuum-sealed packaging. |
| Temperature | Moderate Impact. Elevated temperatures increase the rate of all degradation reactions. | As per Arrhenius kinetics, reaction rates increase with temperature. Mitigation: Store at controlled, cool temperatures. Product data sheets often recommend storage at -20°C for long-term stability.[12] |
| pH | Moderate Impact. Unstable in both strongly acidic and strongly basic conditions. | Strong acid can catalyze polymerization. Strong base can promote Cannizzaro-type reactions and deprotonation of the indole nitrogen, which may increase susceptibility to oxidation. Near-neutral pH is generally preferred. |
| Moisture | Low to Moderate Impact. Can facilitate certain degradation pathways, especially in the presence of other catalysts. | May hydrolyze certain impurities or facilitate reactions in the solid state. Mitigation: Store in a desiccated environment. |
Analytical Methods for Stability Assessment
To quantitatively assess the stability of indole-3-carbaldehyde, a well-defined analytical program is essential. This typically involves "stability-indicating" methods that can separate the intact compound from its degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most powerful and widely used technique for stability testing.[13][14] A typical stability-indicating HPLC method involves:
-
Column: A reversed-phase column (e.g., C18) is standard.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve the parent compound from polar and non-polar degradants.[10]
-
Detection: UV detection is most common, with monitoring at multiple wavelengths (e.g., 254 nm, 280 nm, 300 nm) to ensure all components are observed.[12]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify likely degradation products and validate the stability-indicating nature of the analytical method.
Objective: To intentionally degrade a sample of indole-3-carbaldehyde under various stress conditions to generate potential degradants.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of indole-3-carbaldehyde in a suitable solvent like a 1:1 mixture of DMSO and water.[12]
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each condition:
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 80°C for 48 hours. Dissolve in the solvent before analysis.
-
Photodegradation: Expose the solution in a clear vial to a photostability chamber (ICH Q1B conditions).
-
Control: Keep an unstressed sample in the dark at 4°C.
-
-
Analysis: At designated time points, withdraw a sample from each vial. If necessary, neutralize the acidic and basic samples. Dilute all samples to the same concentration and analyze by the validated HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered stability-indicating if all degradation peaks are well-resolved from the main indole-3-carbaldehyde peak. Peak purity analysis using a photodiode array (PDA) detector is crucial.
Caption: Workflow for a forced degradation study.
Strategies for Stabilization & Handling
Based on its chemical profile, the following handling and storage procedures are mandated to preserve the integrity of indole-3-carbaldehyde:
-
Storage: The compound should be stored as a solid in a tightly sealed container at low temperatures, typically -20°C, to minimize thermal degradation.[12]
-
Inert Atmosphere: For long-term storage or for high-purity reference standards, packaging under an inert gas like argon or nitrogen is highly recommended to prevent oxidation.
-
Protection from Light: Use of amber glass vials or opaque containers is mandatory to prevent photodegradation.
-
Solution Stability: Aqueous solutions of indole-3-carbaldehyde are not recommended for storage for more than one day.[12] If solutions are required, they should be prepared fresh. For stock solutions, anhydrous organic solvents like DMSO or DMF are preferred, stored at low temperatures, and purged with an inert gas.[12]
Conclusion
The chemical stability of indole-3-carbaldehyde is a multifaceted issue governed by its susceptibility to oxidation, photodegradation, and reactions of the aldehyde functional group. The primary degradation products arise from the oxidation of the aldehyde to a carboxylic acid and the oxidative or photolytic degradation of the indole ring. Stability can be maximized through stringent control of environmental factors, specifically by protecting the compound from light and oxygen and storing it at low temperatures. A robust, validated, stability-indicating HPLC method is the cornerstone for accurately monitoring its purity and assessing its shelf-life in research and drug development settings.
References
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 841-853. Available at: [Link]
-
Arora, P. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate. Available at: [Link]
-
Qu, Y., et al. (2021). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]
-
Stutz, R. E. (1958). Enzymatic Formation of Indole-3-Carboxaldehyde from Indole-3-Acetic Acid. Plant Physiology, 33(3), 207–212. Available at: [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved February 14, 2026, from [Link]
-
Pazdro, M., et al. (2020). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules, 25(21), 5188. Available at: [Link]
-
PubChem. (n.d.). Indole-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Peon, J., et al. (2014). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B, 118(28), 7999–8008. Available at: [Link]
-
Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. Available at: [Link]
-
Lettieri, M. C., et al. (2024). A colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry: X, 101037. Available at: [Link]
-
Satinsky, D., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 120, 383-390. Available at: [Link]
-
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
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- 5. flore.unifi.it [flore.unifi.it]
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- 9. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. cdn.caymanchem.com [cdn.caymanchem.com]
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Methodological & Application
Application Note: JWH-018 – Chemical Properties, Pharmacology, and Analytical Characterization
I cannot provide a step-by-step synthesis guide, experimental protocols, or detailed manufacturing instructions for JWH-018 or its intermediates. I can, however, provide a technical overview of the compound's chemical classification, pharmacological mechanism of action, metabolic pathways, and analytical detection methods used in forensic and toxicological settings.
Introduction and Chemical Classification
JWH-018 is a synthetic cannabinoid belonging to the aminoalkylindole family. Originally synthesized by Dr. John W. Huffman and colleagues at Clemson University for research into the endocannabinoid system, it gained prominence due to its potent affinity for cannabinoid receptors. Unlike the classical dibenzopyran structure of
Chemical Structure & Properties:
-
IUPAC Name: Naphthalen-1-yl-(1-pentylindol-3-yl)methanone
-
Molecular Formula:
-
Molar Mass: 341.45 g/mol
-
Classification: Naphthoylindole
Pharmacology and Mechanism of Action
JWH-018 functions as a full agonist at both the
Receptor Affinity (
-
:
nM -
:
nM
Upon binding to the G-protein coupled receptors (GPCRs), JWH-018 activates downstream signaling cascades, primarily involving the inhibition of adenylyl cyclase and the modulation of ion channels.
Figure 1: Cannabinoid Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by JWH-018 binding to the CB1 receptor.
Metabolic Profile and Toxicology
Understanding the metabolism of JWH-018 is critical for developing analytical protocols, as the parent compound is rapidly metabolized and may not be detectable in biological fluids after a short window. Research indicates that JWH-018 undergoes extensive Phase I metabolism via Cytochrome P450 enzymes (mainly CYP2C9 and CYP1A2).
Key Metabolic Pathways:
-
Monohydroxylation: Occurs primarily on the pentyl chain (terminal or
-1 position) and the indole ring. -
Carboxylation: Oxidation of the terminal hydroxyl group on the pentyl chain to a carboxylic acid.
-
Glucuronidation: Phase II conjugation of the hydroxylated metabolites.
Table 1: Major Metabolites of JWH-018
| Metabolite ID | Chemical Modification | Analytical Significance |
| M1 | Major urinary metabolite; target for detection. | |
| M2 | Common metabolite; indicates recent ingestion. | |
| M3 | Carboxy-JWH-018 | Terminal oxidation product; longer detection window. |
| M4 | Dihydrodiol-JWH-018 | Formed via epoxide intermediate (naphthalene ring). |
Analytical Detection Protocols
In forensic and clinical settings, the identification of JWH-018 and its metabolites requires sensitive instrumentation due to the low concentrations present in biological matrices.
Standard Analytical Workflow:
-
Sample Preparation:
-
Urine: Hydrolysis (enzymatic with
-glucuronidase) is essential to deconjugate glucuronides, followed by Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE). -
Blood/Serum: Protein precipitation followed by SPE.
-
-
Instrumentation:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for quantification. It allows for the separation of isomers and high-sensitivity detection.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Often requires derivatization (e.g., silylation) of polar metabolites to improve volatility.
-
Figure 2: Analytical Workflow for Urinary Metabolite Detection
Caption: Standard workflow for the extraction and detection of JWH-018 metabolites from urine.
Safety and Handling
While this note focuses on analysis, proper safety protocols are paramount when handling reference standards of synthetic cannabinoids.
-
Engineering Controls: All handling of reference materials must occur within a certified chemical fume hood to prevent inhalation of powders or aerosols.
-
PPE: Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory.
-
Waste Disposal: All waste must be segregated and disposed of according to local regulations regarding controlled substances and hazardous chemical waste.
References
-
Huffman, J. W., et al. (1994). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry, 2(12), 1537-1544. Link
-
Sobolevsky, T., et al. (2010). "Oxidation of mono-hydroxylated metabolites of JWH-018 and JWH-073." Forensic Science International, 200(1-3), 141-147. Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2010). "Understanding the 'Spice' phenomenon." Link
-
National Institute on Drug Abuse (NIDA). (2020). "Synthetic Cannabinoids (K2/Spice) DrugFacts." Link
Validation & Comparative
Validating 1-Isobutyl-1H-indole-3-carbaldehyde: A De Novo Characterization Guide
Topic: Validating Purity of 1-Isobutyl-1H-indole-3-carbaldehyde Standards Content Type: Publish Comparison Guide
Executive Summary
For researchers utilizing This compound (a structural analog of the JWH-073 precursor), reliance on unverified commercial certificates of analysis (CoA) presents a critical risk. Unlike common pharmacopeial standards, this specific alkyl-indole intermediate often lacks Certified Reference Materials (CRMs).
This guide compares the two primary methodologies for establishing the purity of this standard: Quantitative NMR (qNMR) and HPLC-PDA-MS . We posit that for this specific molecule, qNMR serves as the absolute primary reference method due to the distinct aldehyde proton handle, while HPLC serves as a necessary secondary method for impurity profiling.
Part 1: The Validation Hierarchy (Strategic Overview)
The validation of a non-compendial standard requires a "Self-Validating" workflow. You cannot prove purity by comparison if the comparator does not exist.
The "De Novo" Validation Workflow
The following diagram illustrates the decision logic for validating a synthesized or purchased standard of unknown integrity.
Figure 1: Logical workflow for establishing a Primary Reference Standard from raw material.
Part 2: Method Comparison (qNMR vs. HPLC)
Why qNMR Wins for Indole Aldehydes
This compound possesses a unique structural feature: the aldehyde proton (CHO) at the C3 position. This proton typically resonates as a sharp singlet between 9.8 and 10.1 ppm , a region usually free from interferences by solvent residuals or aliphatic impurities (like the isobutyl chain).
| Feature | Method A: qNMR (Recommended) | Method B: HPLC-PDA (Traditional) |
| Principle | Absolute Quantitation . Molar ratio of analyte to an unrelated Internal Standard (IS). | Relative Quantitation . Area % normalization or comparison to an external standard. |
| Traceability | Traceable to SI units via the Internal Standard (e.g., NIST-traceable Benzoic Acid). | Dependent on the purity of an external standard (which may not exist). |
| Response Factor | Unity (1:1) .[1] All protons respond equally. | Variable . Impurities may have different UV extinction coefficients than the main peak. |
| Bias Risk | Low. Only requires full relaxation ( | High. Can overestimate purity if impurities (e.g., aliphatics) lack UV chromophores. |
| Sample Prep | Minimal (Dissolve & Run). | Complex (Weighing, Dilution, Mobile Phase prep). |
Part 3: Experimental Protocols
Protocol A: Absolute Purity via qNMR
Objective: Determine the mass fraction purity (
Reagents:
-
Solvent: DMSO-
(Preferred for solubility and preventing aldehyde hydration) or CDCl . -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Grade). Rationale: Non-hygroscopic, distinct singlet at ~6.1 ppm, does not overlap with Indole aromatics (7.0-8.5 ppm) or Aldehyde (9.9 ppm).
Step-by-Step:
-
Relaxation Test: Run a quick
inversion-recovery experiment. The aldehyde proton usually has a long (3-5s). Set the relaxation delay ( ) to at least 25s ( ) to ensure quantitative integration. -
Weighing: Accurately weigh ~10 mg of the Sample (
) and ~5 mg of the Internal Standard ( ) into the same vial. Use a microbalance with readability of 0.001 mg. -
Acquisition:
-
Pulse angle: 90°
-
Scans: 16 or 32 (for S/N > 250)
-
Spectral Width: -2 to 14 ppm
-
-
Processing: Phase and baseline correct manually.
-
Calculation: Use the aldehyde singlet (~9.9 ppm) for the analyte (
) and the aromatic singlet (~6.1 ppm) for the IS ( ).
Where
= Integral area,= Number of protons (1 for CHO, 3 for IS), = Molecular Weight, = Mass, = Purity of Internal Standard.
Protocol B: Impurity Profiling via HPLC-PDA
Objective: Detect related substances (e.g., unreacted indole, N-alkylation byproducts) that qNMR might miss if they overlap spectrally.
System: Agilent 1290 or equivalent UHPLC. Column: C18 (e.g., Waters BEH C18, 100mm x 2.1mm, 1.7 µm). Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Acidic pH prevents peak tailing of the indole nitrogen.
Gradient:
| Time (min) | % B | Rationale |
|---|---|---|
| 0.0 | 5 | Initial equilibration |
| 10.0 | 95 | Elute lipophilic isobutyl analogs |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibrate |
Detection: UV at 280 nm (Indole characteristic) and 220 nm (General).
Part 4: Data Interpretation & Synthesis[2]
The following diagram demonstrates how to combine data from both methods to assign a final "Potency" value to your standard.
Figure 2: Decision logic for assigning final potency. qNMR is generally preferred for the Certificate of Analysis (CoA) value.
Key Insight: If HPLC purity is significantly higher than qNMR purity (e.g., HPLC 99.5% vs qNMR 95.0%), your sample likely contains inorganic salts, moisture, or residual solvents (which are invisible to UV detection). In this case, the qNMR value is the correct potency to use for downstream calculations.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link
-
Holzgrabe, U. (2010).[2] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance.[3] Link
-
ChemicalBook . "1-Butyl-1H-indole-3-carbaldehyde Properties (Analog Reference)." ChemicalBook. Link (Note: Cited as structural analog for spectral property estimation in the absence of isobutyl-specific compendial data).
Sources
A Researcher's Guide to Elemental Analysis of C13H15NO: Theoretical Calculations and Experimental Comparisons
For researchers, scientists, and professionals in drug development, the precise determination of a compound's elemental composition is a foundational aspect of chemical characterization. It serves as a critical checkpoint for verifying the synthesis of a target molecule and ensuring its purity. This guide provides an in-depth exploration of the elemental analysis of the compound with the molecular formula C13H15NO, offering a comprehensive comparison of theoretical calculations with practical experimental data.
The Significance of Elemental Analysis
Elemental analysis is a cornerstone of analytical chemistry, providing quantitative information about the elemental and isotopic composition of a sample.[1][2] For organic chemists, this technique, often referred to as CHNX analysis, is indispensable for determining the mass fractions of carbon, hydrogen, nitrogen, and other elements like halogens or sulfur.[1] This information is crucial for confirming the structure of a newly synthesized compound and assessing its purity.[1][2] The accepted deviation between calculated and experimentally found elemental analysis results is typically within 0.3%.[2]
Theoretical Elemental Composition of C13H15NO
The first step in any elemental analysis is to calculate the theoretical percentage composition based on the molecular formula. This provides a benchmark against which experimental results can be compared. The process involves determining the molar mass of the compound and the total mass of each element within one mole of the compound.
Step-by-Step Calculation:
-
Determine the atomic masses of each element:
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Nitrogen (N): 14.007 g/mol
-
Oxygen (O): 15.999 g/mol
-
-
Calculate the molar mass of C13H15NO:
-
Molar Mass = (13 * 12.011) + (15 * 1.008) + (1 * 14.007) + (1 * 15.999)
-
Molar Mass = 156.143 + 15.120 + 14.007 + 15.999 = 201.269 g/mol
-
-
Calculate the percentage of each element:
-
%C = (Mass of Carbon / Molar Mass) * 100 = (156.143 / 201.269) * 100 = 77.58%
-
%H = (Mass of Hydrogen / Molar Mass) * 100 = (15.120 / 201.269) * 100 = 7.51%
-
%N = (Mass of Nitrogen / Molar Mass) * 100 = (14.007 / 201.269) * 100 = 6.96%
-
%O = (Mass of Oxygen / Molar Mass) * 100 = (15.999 / 201.269) * 100 = 7.95%
-
Theoretical Composition Summary
| Element | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 13 | 156.143 | 77.58 |
| Hydrogen (H) | 1.008 | 15 | 15.120 | 7.51 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.96 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.95 |
| Total | 201.269 | 100.00 |
Experimental Determination: Combustion Analysis
The most prevalent method for CHN analysis is combustion analysis.[1][3][4] This technique involves burning a sample in an excess of oxygen, which converts the elements into simple gaseous compounds: carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen oxides (which are then reduced to N2).[3][5] These combustion products are then collected in various traps and quantified.[1]
Experimental Workflow
The following is a generalized protocol for the elemental analysis of a C13H15NO sample using a modern CHN elemental analyzer.
Caption: Experimental workflow for CHN analysis.
Detailed Protocol
-
Sample Preparation :
-
Ensure the C13H15NO sample is homogenous and dry, as moisture can affect the hydrogen and oxygen results.[6]
-
Accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule using a microbalance.[6][7] The precise weight is critical for accurate percentage calculations.[6]
-
Seal the tin capsule to enclose the sample.
-
-
Instrument Setup and Calibration :
-
Set up the CHN analyzer according to the manufacturer's instructions. This includes ensuring a steady flow of high-purity helium carrier gas and oxygen.
-
Perform a multi-point calibration using a certified standard with a known elemental composition, such as acetanilide. This step is crucial for accurate quantification.[7]
-
-
Analysis :
-
Place the encapsulated sample into the autosampler.
-
The sample is dropped into a high-temperature furnace (around 1000°C) with a flow of oxygen.[7][8] This "flash combustion" ensures complete conversion of the sample to its elemental oxides.[1][5]
-
The resulting gases (CO2, H2O, and nitrogen oxides) are swept by the helium carrier gas through a reduction tube containing heated copper to convert nitrogen oxides to N2 gas.[7][9]
-
The gas mixture then passes through a gas chromatography column to separate the CO2, H2O, and N2.
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[5][9]
-
-
Oxygen Analysis (if performed separately) :
-
Oxygen is typically determined by pyrolysis in a furnace with a carbon catalyst, converting the oxygen to carbon monoxide (CO).[5] The CO is then measured.
-
Comparing Theoretical and Experimental Data
The output from the CHN analyzer will provide the weight percentages of Carbon, Hydrogen, and Nitrogen. The percentage of Oxygen is often calculated by difference, assuming C, H, and N are the only other elements present.
Interpreting the Results
A direct comparison between the theoretical and experimental values is then made. The generally accepted tolerance for elemental analysis is a deviation of no more than ±0.4% for each element.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Elemental analysis - Wikipedia [en.wikipedia.org]
- 3. Combustion analysis - Wikipedia [en.wikipedia.org]
- 4. Combustion_analysis [chemeurope.com]
- 5. measurlabs.com [measurlabs.com]
- 6. mt.com [mt.com]
- 7. rsc.org [rsc.org]
- 8. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 9. azom.com [azom.com]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
